![molecular formula C18H15NO3S B2599790 Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate CAS No. 391229-32-6](/img/structure/B2599790.png)

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

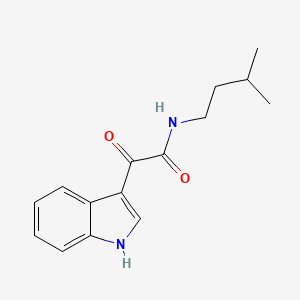

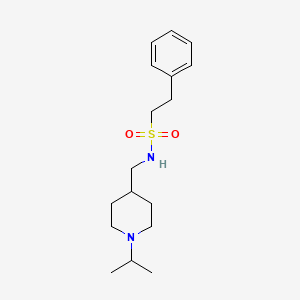

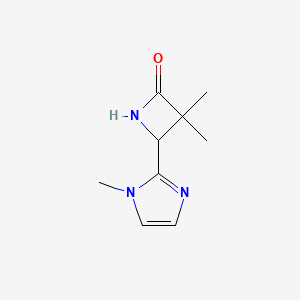

“Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C18H15NO3 . It is also known by other synonyms such as “Methyl 4,5-diphenyl-2-oxazoleacetate”, “methyl (4,5-diphenyloxazol-2-yl)acetate”, and "methyl 2- (4,5-diphenyloxazol-2-yl)acetate" .

Synthesis Analysis

The synthesis of this compound involves several precursors including Methyl 3-chloro… (CAS#:37517-81-0), Benzoin (CAS#:119-53-9), 2-Phenylacetophenone (CAS#:451-40-1), and Methyl cyanoacetate . The synthetic route has been documented in the Journal of Organic Chemistry, 2001, vol. 66, # 20 p. 6595 - 6603 .Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom, attached to two phenyl groups and a methyl acetate group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.31700 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Synthetic Applications and Molecular Studies

Synthesis of Extended Oxazoles : Research demonstrates the utility of oxazole derivatives as scaffolds for synthetic elaboration. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a useful scaffold for synthetic modification at the 2-methylene position, leading to extended oxazoles with diverse pharmacological potentials, including anti-inflammatory agents like Oxaprozin. The reductive desulfonylation of alkylated products showcases the versatility of oxazole derivatives in organic synthesis (Patil & Luzzio, 2016).

Cyclization Studies : Cyclization reactions of sulfanyl-acetates yield various heterocyclic compounds with potential pharmacological properties. For example, the cyclization of thiosemicarbazides leads to the formation of triazole and thiadiazole derivatives, indicating the applicability of such compounds in generating pharmacologically active molecules (Maliszewska-Guz et al., 2005).

Electrochemical Studies : Oxazole derivatives have been explored for their catalytic activity in electrochemical reactions, such as the electrochemical reduction of CO2. Rhenium tricarbonyl complexes coordinated by oxazole-containing ligands exemplify the role of such compounds in catalyzing environmentally significant reactions (Nganga et al., 2017).

Antioxidative and Anti-inflammatory Properties : Derivatives of oxazoles have been isolated from natural sources, such as red seaweed, demonstrating antioxidative and anti-inflammatory properties. These findings highlight the potential of oxazole derivatives in the development of new therapeutic agents (Makkar & Chakraborty, 2018).

Mechanism of Reaction Studies : The reaction mechanisms involving oxazole derivatives provide insights into their reactivity and potential applications in synthetic chemistry. For example, the study of the reaction of S,S-Diphenyl-S-methoxythiazyne with thiols contributes to understanding the kinetic and mechanistic aspects of reactions involving sulfur-containing compounds (Yoshimura et al., 1991).

Propriétés

IUPAC Name |

methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-21-15(20)12-23-18-19-16(13-8-4-2-5-9-13)17(22-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDAYLBMXKESTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)

![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)

![N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2599727.png)

![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)